UCSF7447
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Overview
Description
UCSF7447, also known as 2-Bromo-4-chloro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-benzenemethanamine, is a synthetic organic compound. It is a brain-permeable, potent, and selective inverse agonist of the melatonin receptor 1A (MT1 receptor). This compound has been studied for its potential to decelerate re-entrainment in mouse models of east-bound jetlag and to advance the phase of the mouse circadian clock when administered at dusk .
Preparation Methods
The synthesis of UCSF7447 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of 2-bromo-4-chlorobenzene with a suitable amine to form the benzenemethanamine core.
Introduction of the triazole group: The triazole group is introduced through a cyclization reaction involving a suitable precursor.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98% HPLC)
Chemical Reactions Analysis
UCSF7447 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Scientific Research Applications
UCSF7447 has several scientific research applications:
Chemistry: It is used as a tool compound to study the melatonin receptor 1A and its role in circadian rhythms.
Biology: The compound is used in biological studies to understand the effects of melatonin receptor modulation on various physiological processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating circadian rhythm disorders and jetlag.
Industry: The compound is used in the development of new drugs targeting the melatonin receptor 1A
Mechanism of Action
UCSF7447 acts as an inverse agonist of the melatonin receptor 1A (MT1 receptor). It binds to the receptor and induces a conformational change that reduces the receptor’s activity. This action leads to an increase in basal cyclic adenosine monophosphate (cAMP) levels and affects the circadian clock by advancing the phase of activity. The compound’s effects are mediated through its interaction with the MT1 receptor, which is involved in regulating circadian rhythms .
Comparison with Similar Compounds
UCSF7447 is unique in its high selectivity and potency as an inverse agonist of the melatonin receptor 1A. Similar compounds include:
ZINC128734226: An agonist of the melatonin receptor 2 (MT2 receptor), used in parallel studies to understand melatonin receptor pharmacology.
ZINC37781618: An inactive analog used as a control in studies involving this compound.
These compounds, while similar in structure, differ in their receptor selectivity and functional activity, highlighting the uniqueness of this compound in its specific targeting of the melatonin receptor 1A .
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN4/c16-14-7-12(17)5-4-11(14)8-18-13-3-1-2-10(6-13)15-19-9-20-21-15/h1-7,9,18H,8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTCYEYTAWEZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=C(C=C(C=C2)Cl)Br)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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